3-(2,3-Dimethoxybenzoyl)pyridine
Description
3-(2,3-Dimethoxybenzoyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 2,3-dimethoxybenzoyl group. This structure combines the electron-deficient nature of pyridine with the electron-donating methoxy groups on the benzoyl moiety, creating a unique electronic profile.
Properties
CAS No. |
1187165-41-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-3-6-11(14(12)18-2)13(16)10-5-4-8-15-9-10/h3-9H,1-2H3 |
InChI Key |
YPCWMPZCJAATLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyridin-3-ylmethanone under basic conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, which facilitates the condensation reaction to form the desired product .
Industrial Production Methods: In an industrial setting, the production of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as copper can improve the efficiency of the reaction .
Types of Reactions:
Oxidation: (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone can undergo oxidation reactions, particularly at the methanone group, to form corresponding carboxylic acids.
Reduction: Reduction of the methanone group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methanone group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Positional Isomerism
- 4-(2,3-Dimethoxybenzoyl)pyridine (NSC 239987): A positional isomer where the benzoyl group is attached at the pyridine’s 4-position instead of the 3-position.
- 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine : Addition of a methyl group at the pyridine’s 4-position introduces steric hindrance, which may reduce rotational freedom and enhance selectivity in receptor binding .
Heterocyclic Core Modifications
- 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine : The pyrrolopyridine core increases aromaticity and planarity compared to simple pyridine derivatives. This could improve π-π stacking interactions in biological systems or organic electronics .
Functional Group Replacements
- 3-Acetylpyridine : Replacement of the benzoyl group with an acetyl group reduces steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitution or coordination chemistry .
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Incorporation of a benzodioxin group and dimethylamino substituent increases molecular weight (391.46 g/mol) and polarity, likely improving aqueous solubility but reducing membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | log Kow (Predicted) | Water Solubility (mg/L) | Key Functional Groups |
|---|---|---|---|---|
| 3-(2,3-Dimethoxybenzoyl)pyridine | 243.26 | 1.8 | ~120 | Methoxy, benzoyl, pyridine |
| 4-(2,3-Dimethoxybenzoyl)pyridine | 243.26 | 1.8 | ~100 | Positional isomer of above |
| 3-Acetylpyridine | 121.14 | 0.5 | ~1,000 | Acetyl, pyridine |
| 6-(Benzodioxin)-pyridine analog | 391.46 | 3.2 | ~50 | Benzodioxin, dimethylamino, methoxy |
- Solubility: Polar substituents (e.g., dimethylamino in ’s compound) improve water solubility but may require prodrug strategies for bioavailability .
Biological Activity
3-(2,3-Dimethoxybenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula: C13H13N1O3
- Molecular Weight: 233.25 g/mol
- IUPAC Name: 3-(2,3-dimethoxybenzoyl)pyridine
- CAS Number: 1187165-41-8
The biological activity of 3-(2,3-Dimethoxybenzoyl)pyridine primarily involves its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor for specific enzymes linked to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition
- α-Glucosidase Inhibition: This enzyme plays a crucial role in carbohydrate metabolism. In vitro studies have shown that derivatives of pyridine compounds exhibit significant inhibition against α-glucosidase, which is important for managing type II diabetes by delaying carbohydrate absorption.
- Acetylcholinesterase (AChE) Inhibition: AChE is a target for Alzheimer's disease treatment. Compounds similar to 3-(2,3-Dimethoxybenzoyl)pyridine have demonstrated potential in inhibiting AChE activity, suggesting a possible therapeutic application in cognitive disorders.
Biological Activity Data
Study on Pyridine Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridine derivatives, including those related to 3-(2,3-Dimethoxybenzoyl)pyridine. The results indicated that certain derivatives exhibited strong inhibitory effects on both α-glucosidase and AChE enzymes, highlighting their potential as therapeutic agents for diabetes and Alzheimer's disease respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of methoxy groups at the 2 and 3 positions on the benzoyl ring enhances the inhibitory activity against target enzymes. This modification improves binding affinity by facilitating better interactions with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
